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Executive Summary

Ceritinib (LDK378) is a second-generation, ATP-competitive anaplastic lymphoma kinase (ALK)
inhibitor designed to overcome crizotinib resistance.[1] In research applications, the
Trifluoroacetate (TFA) salt form is frequently utilized to enhance aqueous solubility and stability
in in vitro kinase assays.

This guide details the binding thermodynamics of Ceritinib TFA, quantifying its high affinity for
ALK (

nM) and delineating its critical off-target interactions with the Insulin-Like Growth Factor 1
Receptor (IGF-1R) and Insulin Receptor (INSR).
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Technical Note on Nomenclature: While "Ceritinib" refers to the free base (CAS 1032900-25-6),
"c-Ceritinib" in chemical biology contexts can refer to a "coupleable" analog used in
chemoproteomics to identify off-targets. However, for the purpose of this guide, we focus on the

pharmacological profile of the standard Ceritinib TFA salt used in binding kinetics.

Chemical Architecture & Solvation Properties[2]

The TFA salt form modifies the physicochemical behavior of Ceritinib, critical for assay
reproducibility.

o Compound: Ceritinib (LDK378) TFA Salt[2]
¢ Mechanism: ATP-competitive inhibition (Type I inhibitor).[3]
e Solubility Profile:

o Free Base:[4] Poorly soluble in water; requires low pH.

o TFA Salt: Enhanced solubility in polar organic solvents (DMSO) and aqueous buffers,
preventing compound precipitation during serial dilutions in kinase assays.

Preparation for In Vitro Assays

To ensure accurate

determination, follow this reconstitution logic:

e Primary Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex for 1 minute.
o Storage: Aliguot into single-use vials stored at -80°C to prevent freeze-thaw degradation.

o Assay Working Solution: Dilute into assay buffer (typically HEPES/Brij-35) immediately prior
to use. Keep DMSO concentration <1% in the final reaction to avoid solvent-induced enzyme
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inactivation.

Binding Affinity & Selectivity Profile

Ceritinib is engineered to fit the ATP-binding pocket of ALK, forming a U-shaped conformation.
It exhibits a "selectivity window" that is narrower than initially reported, with significant potency
against the insulin receptor family.

Primary Target: ALK (Wild Type & Mutants)

Ceritinib displays sub-nanomolar potency against Wild Type (WT) ALK and retains activity
against several crizotinib-resistant mutants.[3][5]

. Mechanism of
Target Mutation (nM) Status

Resistance
ALK (WT) - 0.15-0.20 Sensitive N/A
N Gatekeeper
ALK L1196M 04-1.0 Sensitive )
mutation
N ATP pocket
ALK G1269A 04-15 Sensitive o
modification
ALK 111717 05-2.0 Sensitive C-helix distortion
) Solvent front
ALK G1202R > 300 Resistant

steric hindrance

Data aggregated from biochemical FRET and cellular proliferation assays.

The Selectivity "Window": IGF-1R and INSR

Unlike Alectinib (which is highly ALK-selective), Ceritinib exhibits equipotent inhibition of IGF-
1R and INSR at clinically relevant concentrations. This polypharmacology drives both its
efficacy in IGF-driven tumors and its metabolic toxicity profile (hyperglycemia).
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Off-Target Kinase

Selectivity Ratio . ..
Clinical Implication

(nM) (vs ALK)
Hyperglycemia,
IGF-1R 8.0 ~40x potential efficacy in
IGF+ tumors
Insulin resistance side
INSR 7.0 ~35x
effects
Effective in ROS1+
ROS1 0.6 ~3X
NSCLC
STK22D 23.0 ~115x Unknown
Minor
FLT3 60.0 ~300x

myelosuppression

Mechanism of Action & Signaling Pathway

Ceritinib blocks the autophosphorylation of ALK, preventing the recruitment of downstream

effectors.[6] The diagram below illustrates the signal interruption point.
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Figure 1: Signal Transduction Blockade.[7][2][3][4][8] Ceritinib acts as an ATP-competitive
inhibitor, preventing the phosphorylation cascade across RAS, PI3K, and JAK pathways.

Experimental Protocol: Time-Resolved
Fluorescence Resonance Energy Transfer (TR-
FRET) Binding Assay
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This protocol validates the

of Ceritinib TFA against ALK using a LanthaScreen™-style Eu-kinase binding format.

Materials

e Kinase: Recombinant Human ALK (catalytic domain).
o Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 222).
o Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

e Compound: Ceritinib TFA Salt (10 mM DMSO stock).

Step-by-Step Workflow

e Compound Dilution (10-point curve):
o Prepare a 3-fold serial dilution of Ceritinib TFA in 100% DMSO.

o Dilute 1:100 into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA,
0.01% Brij-35) to generate 4x working solutions (Final DMSO = 1%)).

» Master Mix Preparation:
o Enzyme Mix: Dilute ALK enzyme to 2x final concentration (e.g., 5 nM).
o Tracer/Ab Mix: Dilute Tracer (4x) and Eu-Antibody (4x) in Kinase Buffer.

» Plate Loading (384-well Low Volume):

o

Add 5 pL Ceritinib TFA (4x).

o

Add 5 pL Kinase Enzyme (2x).

[¢]

Add 5 pL Tracer/Antibody Mix (4x).

o

Total Volume: 20 pL.

¢ Incubation:
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o Centrifuge plate at 1000 x g for 1 minute.

o Incubate at Room Temperature (20-25°C) for 60 minutes in the dark to reach equilibrium.

e Detection:

o

Read on a TR-FRET compatible plate reader (e.g., EnVision).

Excitation: 340 nm.

[¢]

[¢]

Emission 1 (Donor): 615 nm.

[e]

Emission 2 (Acceptor): 665 nm.
e Data Analysis:

o Calculate TR-FRET Ratio:

o Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

or

Selectivity Visualization

The following diagram visualizes the "off-target” liability of Ceritinib, highlighting the proximity of
Insulin Receptor family binding to the primary ALK target.

Figure 2: Affinity Map. Green nodes indicate primary targets; Yellow nodes indicate high-affinity
off-targets responsible for metabolic side effects; Red indicates lower affinity interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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